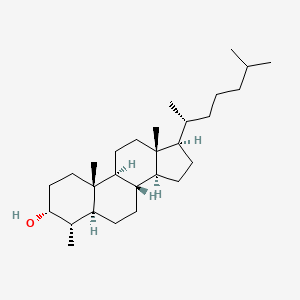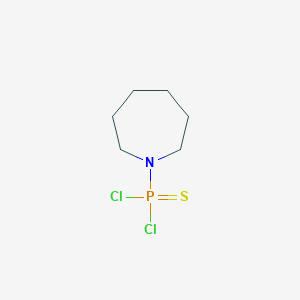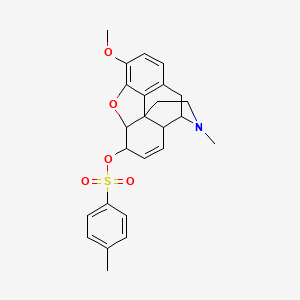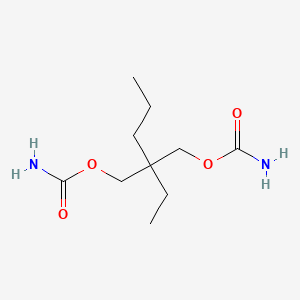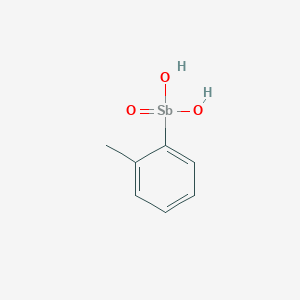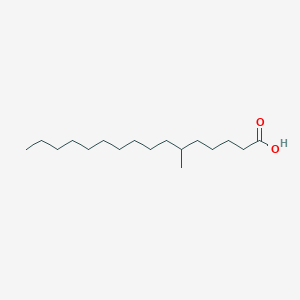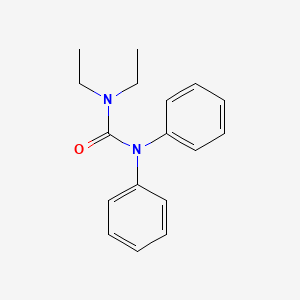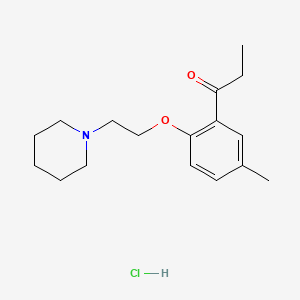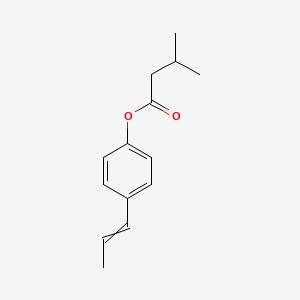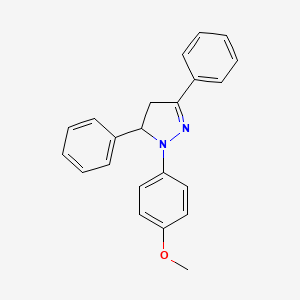![molecular formula C11H11ClN4 B14718762 5-[(4-Chlorophenyl)methyl]pyrimidine-2,4-diamine CAS No. 18588-43-7](/img/structure/B14718762.png)
5-[(4-Chlorophenyl)methyl]pyrimidine-2,4-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(4-Chlorophenyl)methyl]pyrimidine-2,4-diamine is a chemical compound with the molecular formula C11H10ClN3. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-Chlorophenyl)methyl]pyrimidine-2,4-diamine typically involves the reaction of 4-chlorobenzylamine with a pyrimidine derivative. One common method includes the following steps:
Starting Materials: 4-chlorobenzylamine and 2,4-dichloropyrimidine.
Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures (80-100°C).
Procedure: The 4-chlorobenzylamine is added to a solution of 2,4-dichloropyrimidine in DMF, followed by the addition of K2CO3. The mixture is heated to the desired temperature and stirred for several hours until the reaction is complete.
Purification: The product is isolated by filtration, washed with water, and recrystallized from an appropriate solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
5-[(4-Chlorophenyl)methyl]pyrimidine-2,4-diamine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro group.
Oxidation and Reduction: It can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Coupling Reactions: It can be involved in coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
The major products formed from these reactions include substituted pyrimidines, N-oxides, and reduced amines, depending on the reaction conditions and reagents used .
Applications De Recherche Scientifique
5-[(4-Chlorophenyl)methyl]pyrimidine-2,4-diamine has several scientific research applications:
Mécanisme D'action
The mechanism of action of 5-[(4-Chlorophenyl)methyl]pyrimidine-2,4-diamine involves its interaction with molecular targets such as enzymes and receptors. For example, it can inhibit dihydrofolate reductase, an enzyme crucial for DNA synthesis, thereby exerting its anticancer effects. The compound may also interact with other cellular pathways, leading to its antimicrobial and other biological activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-(2-Chlorophenyl)pyrimidine-2,4-diamine
- 5-(4-Methoxyphenyl)pyrimidine-2,4-diamine
- 5-(4-Fluorophenyl)pyrimidine-2,4-diamine
Uniqueness
5-[(4-Chlorophenyl)methyl]pyrimidine-2,4-diamine is unique due to the presence of the 4-chlorobenzyl group, which imparts specific electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
18588-43-7 |
|---|---|
Formule moléculaire |
C11H11ClN4 |
Poids moléculaire |
234.68 g/mol |
Nom IUPAC |
5-[(4-chlorophenyl)methyl]pyrimidine-2,4-diamine |
InChI |
InChI=1S/C11H11ClN4/c12-9-3-1-7(2-4-9)5-8-6-15-11(14)16-10(8)13/h1-4,6H,5H2,(H4,13,14,15,16) |
Clé InChI |
KNMBSJCWXZMBIJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CC2=CN=C(N=C2N)N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


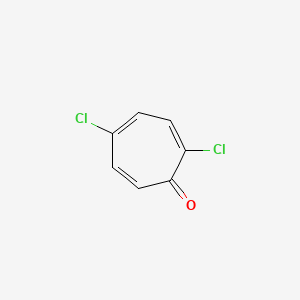
![2-{[(e)-{4-[Bis(2-chloroethyl)amino]-2-methoxyphenyl}methylidene]amino}benzoic acid](/img/structure/B14718684.png)
